molecular formula C11H7Cl2N3O3S B2735268 DFP00173 CAS No. 672286-03-2

DFP00173

Cat. No.: B2735268
CAS No.: 672286-03-2
M. Wt: 332.2 g/mol
InChI Key: AATXXTHMITUAOJ-UHFFFAOYSA-N
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Description

Background of Aquaglyceroporin Research

Aquaglyceroporins constitute a specialized subclass of aquaporin channels that facilitate transmembrane diffusion of glycerol, water, and small uncharged solutes. Unlike classical aquaporins restricted to water transport, aquaglyceroporins such as AQP3, AQP7, and AQP9 play critical roles in energy homeostasis, osmoregulation, and reactive oxygen species signaling. Dysregulation of these channels has been implicated in pathologies ranging from type 2 diabetes to metastatic cancer, driving interest in pharmacological modulators.

The structural uniqueness of aquaglyceroporins—characterized by a wider pore diameter and distinct substrate selectivity—has made them attractive therapeutic targets. AQP3, in particular, is overexpressed in carcinomas and psoriasis lesions, where it facilitates glycerol uptake for tumor proliferation and sustains epidermal hyperplasia. Selective inhibition of AQP3-mediated transport pathways thus represents a promising strategy for disease modification.

Discovery and Development of this compound

This compound emerged from a high-throughput screening campaign of 7,360 drug-like compounds using a calcein fluorescence quenching assay to measure AQP3-mediated water permeability. Initial hits were validated through stopped-flow light scattering assays, confirming this compound’s potency in reducing glycerol permeability in human erythrocytes (IC50 ≈ 0.2 μM).

Table 1: Chemical and Pharmacological Profile of this compound

Property Value Source
Molecular Formula C11H7Cl2N3O3S
Molecular Weight 332.16 g/mol
AQP3 Inhibition (IC50) 0.1–0.4 μM (mouse/human)
Selectivity Ratio >10-fold vs. AQP7/AQP9

Structural optimization focused on enhancing selectivity, achieved through ortho-chloride substitutions and a nitrobenzenesulfonamide backbone that preferentially interacts with AQP3’s cytoplasmic loop B. Molecular docking simulations revealed hydrogen bonding between this compound’s urea linker and conserved asparagine residues in the AQP3 pore, sterically hindering substrate passage.

Current Research Landscape for Selective AQP3 Inhibitors

This compound has become a cornerstone compound for investigating AQP3’s pathophysiological roles. Recent studies employing this inhibitor have elucidated:

  • Cancer Metabolism : AQP3-mediated glycerol import supports ATP production in hypoxic tumor microenvironments. This compound treatment reduced glycolytic flux by 58% in AQP3-positive breast cancer cell lines.
  • Inflammatory Dermatology : In in vitro psoriasis models, this compound suppressed keratinocyte proliferation by blocking hydrogen peroxide uptake, normalizing interleukin-17 signaling.
  • Metabolic Disorders : Preclinical data suggest AQP3 inhibition ameliorates hepatic steatosis by modulating adipocyte glycerol efflux, though in vivo efficacy remains under investigation.

Table 2: Comparative Inhibitory Activity of this compound Across Aquaglyceroporins

Aquaporin IC50 (μM) Efficacy (% Inhibition)
AQP3 0.1–0.4 85–90%
AQP7 >10 <15%
AQP9 >10 <10%

Data synthesized from

Ongoing research leverages this compound’s selectivity to dissect AQP3-specific signaling cascades. A 2024 study demonstrated its utility in mapping AQP3-dependent NF-κB activation pathways, revealing crosstalk between glycerol transport and pro-inflammatory cytokine production. Furthermore, this compound’s inability to inhibit AQP7-mediated glycerol release from adipocytes underscores its value in studying compartmentalized metabolic regulation.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATXXTHMITUAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329723
Record name 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672286-03-2
Record name 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

DFP00173 is a selective and potent inhibitor of aquaporin-3 (AQP3), a member of the aquaglyceroporin family that facilitates the transport of water and glycerol across cell membranes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and reproductive biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound selectively inhibits AQP3 with an IC50 value ranging from approximately 0.1 to 0.4 µM . It exhibits low efficacy against AQP7 and AQP9, making it a valuable tool for studying the specific roles of these aquaporins in physiological and pathological processes . The compound's inhibition profile was confirmed through various assays, including stopped-flow light scattering measurements that demonstrated its ability to block glycerol permeability in human erythrocytes .

Inhibition Profile

The following table summarizes the inhibition profiles of this compound on various aquaporins:

AquaporinIC50 (µM)Inhibition Efficacy
AQP30.1 - 0.4High
AQP7>10Low
AQP9>10Low

This compound's selectivity for AQP3 suggests that it can be used to investigate the physiological roles of this aquaporin without significantly affecting other isoforms .

Case Studies

  • Breast Cancer Research : this compound has been implicated in studies focusing on breast cancer, where both AQP3 and AQP7 are known to promote tumor progression. The selective inhibition of AQP3 by this compound may provide a therapeutic strategy to hinder cancer cell proliferation by disrupting glycerol transport pathways critical for tumor metabolism .
  • Reproductive Biology : In a study involving zebrafish spermatozoa, this compound was shown to impair motility kinetics at concentrations above 5 µM . This effect highlights the role of AQP3 in sperm function and suggests that this compound can serve as a model to explore aquaporin functions in reproductive systems .
  • Colon Carcinoma : Research indicated that vasopressin regulates AQP3 expression in colon carcinoma cells, with this compound effectively blocking this pathway. The findings suggest that targeting AQP3 may offer new avenues for treating colon diseases associated with abnormal cell growth .

Chemical Reactions Analysis

Structural Composition and Key Functional Groups

DFP00173 features:

  • Urea linker : Central to its interaction with aquaporins .

  • 2,6-Dichlorophenyl group : Enhances binding specificity to AQP3 .

  • Nitrothiophene moiety : Contributes to π-π stacking interactions in the AQP3 pore .

Synthetic Analogs and Reaction Pathways

While the exact synthesis of this compound is not detailed in available literature, related compounds provide insights:

Table 1: Comparative Analysis of this compound and Key Analogs

CompoundStructural VariationAQP3 Inhibition (IC₅₀)Selectivity Profile
This compound2,6-Dichlorophenyl, urea linker0.1–0.4 µM AQP3 > AQP7, AQP9
DFP001724-ChlorophenylLess potent Reduced specificity
Z433927330Methylurea linker, pyrazole group0.7–0.9 µM (AQP3) AQP7-specific (IC₅₀: 0.2 µM)
RF03176Benzothiadiazole coreLow potency AQP9-selective

Key observations:

  • Urea vs. Methylurea linkers : Urea derivatives (e.g., this compound) exhibit higher AQP3 potency than methylurea analogs (e.g., Z433927330) .

  • Chlorophenyl substitution : 2,6-Dichloro configuration (this compound) enhances binding compared to 4-chloro (DFP00172), likely due to steric and electronic effects .

Molecular Docking Insights :

  • Urea linker : Forms hydrogen bonds with loop B carbonyls of AQP3 (e.g., Gly-152, Ala-156) .

  • Nitro group : Interacts with conserved asparagines (Asn-68, Asn-152) in the AQP3 NPA motif .

  • 2,6-Dichlorophenyl group : Occupies a hydrophobic pocket near the cytoplasmic pore entrance, enhancing selectivity .

Inhibition Kinetics :

  • Competitive inhibition of glycerol and H₂O₂ permeability in erythrocytes (IC₅₀: ~0.2 µM for glycerol) .

  • No cytotoxicity observed in CHO cells at ≤25 µM .

SAR Studies and Optimization

  • Critical substituents :

    • Nitrothiophene : Replacement with indole or benzoate reduces potency .

    • Chlorine position : 2,6-Dichloro > 4-chloro > unsubstituted phenyl .

  • Linker modifications :

    • Urea > acetamide or carbamate in maintaining AQP3 specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

DFP00173 belongs to a class of urea/methylurea-linked inhibitors targeting aquaglyceroporins. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Target IC50 (μM) Selectivity (vs. AQP7/AQP9) Key Structural Features Functional Outcomes References
This compound AQP3 0.1–0.4 High (AQP3 >> AQP7/AQP9) 2,6-Dichlorophenyl, nitro group Blocks glycerol transport; induces cell volume dysregulation
DFP00172 AQP3 ~1.0 Moderate 4-Chlorophenyl (para-substitution) Lower potency due to weaker pore interactions
SEW00833 AQP3 >10 Low 3-Chlorophenyl (meta-substitution) Inactive due to steric mismatch
Z433927330 AQP7 0.2–0.9 High (AQP7 >> AQP3/AQP9) Pyrazole group Reduces AQP7-mediated water flux; minimal cytotoxicity
9016645 AQP3/AQP7 ~2.0 Moderate Ethyl benzoate left-hand side Dual inhibition; less selective
RF03176 AQP9 ~0.5 High (AQP9 >> AQP3/AQP7) Thiophene moiety Blocks AQP9 glycerol permeability

Key Findings

Structural Determinants of Selectivity :

  • The 2,6-dichlorophenyl group in this compound is essential for AQP3 specificity. Replacing it with para- (DFP00172) or meta-chlorophenyl (SEW00833) reduces potency due to steric clashes with Ile-71 in the AQP3 pore .
  • Z433927330 ’s pyrazole group enables selective AQP7 binding by accommodating Val-51 in the AQP7 pore, a residue absent in AQP3 .

Mechanistic Insights :

  • This compound disrupts the hydrogen-bonding network in the AQP3 pore, while bulky substituents like the nitro group sterically hinder solute passage .
  • RF03176 and Z433927330 bind to homologous cytoplasmic sites but exhibit isoform specificity due to differences in pore hydrophobicity and residue flexibility .

Z433927330’s efficacy on AQP7 suggests utility in metabolic diseases linked to adipocyte glycerol transport .

Table 2: Comparative Efficacy in Cellular Models

Compound Cell Type Assay Result (% Inhibition) References
This compound CHO cells Glycerol permeability 95% at 2.5 μM
This compound Human erythrocytes Calcein quenching 90% at 1.0 μM
Z433927330 Mouse adipocytes Water flux assay 80% at 1.0 μM
RF03176 HEK293 cells AQP9 glycerol transport 75% at 0.5 μM

Q & A

Q. What experimental methodologies are recommended for assessing DFP00173’s inhibitory effects on AQP3-mediated processes?

  • Methodological Answer : Standard protocols involve dose-response assays (e.g., 1–100 μM this compound) to evaluate motility kinetics in spermatozoa or cell volume regulation in vitro. For example, in fish sperm models, post-activation motility is quantified using computer-assisted sperm analysis (CASA) at 30-second intervals, with electron microscopy to assess tail morphology changes (e.g., swelling, flagellar coiling) . In mammalian cell lines (e.g., HCT8 colon cells), osmotic stress assays paired with inhibitors like dDAVP can measure glycerol transport via AQP3, using cell area changes as a proxy . Controls should include DMSO vehicles and comparative inhibitors (e.g., SR49059) to isolate this compound-specific effects.

Q. How can researchers validate the specificity of this compound for AQP3 isoforms across species?

  • Methodological Answer : Cross-species validation requires comparative studies using recombinant AQP isoforms (e.g., AQP3a in fish vs. AQP3 in mammals) in heterologous expression systems (e.g., Xenopus oocytes). Electrophysiological assays or fluorescence-based permeability measurements (e.g., calcein quenching for glycerol transport) can quantify inhibitor efficacy. Co-treatment with isoform-specific siRNA knockdowns or CRISPR-edited cell lines further confirms target specificity .

Q. What are the critical controls to include when studying this compound in osmotic stress models?

  • Methodological Answer : Essential controls include:
  • Vehicle controls : DMSO at equivalent concentrations to rule out solvent interference.
  • Positive/Negative controls : Use known AQP3 activators (e.g., hypertonic solutions) or inhibitors (e.g., mercury compounds).
  • Genetic controls : Cells or organisms with AQP3 knockouts to confirm phenotype dependency on the target.
  • Time-series measurements : Monitor effects at multiple timepoints (e.g., 0, 30, 60 seconds post-activation) to capture transient responses .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s dose-response profiles between in vitro and ex vivo models?

  • Methodological Answer : Discrepancies often arise from differences in membrane permeability or metabolic degradation. To address this:
  • Pharmacokinetic profiling : Measure intracellular this compound concentrations via LC-MS/MS in ex vivo tissues vs. cell cultures.
  • Tissue-specific factors : Test the impact of extracellular matrices or co-culture systems on inhibitor bioavailability.
  • Multi-model validation : Compare results across zebrafish sperm, murine models, and human cell lines to identify conserved vs. species-specific effects .

Q. What advanced imaging techniques are optimal for visualizing this compound-induced structural changes in cellular or subcellular compartments?

  • Methodological Answer : Cryo-electron microscopy (cryo-EM) or super-resolution microscopy (e.g., STED) can resolve nanoscale morphological changes (e.g., flagellar coiling in sperm). For dynamic processes, live-cell imaging with fluorescent AQP3 fusion proteins (e.g., GFP-tagged AQP3) tracks real-time localization shifts under this compound treatment . Correlative light and electron microscopy (CLEM) integrates temporal and structural data to link motility defects with ultrastructural damage.

Q. How can researchers design studies to distinguish this compound’s primary osmosensory role from secondary metabolic effects?

  • Methodological Answer :
  • Metabolomic profiling : Use untargeted metabolomics (e.g., GC-MS) to identify off-target metabolic perturbations (e.g., glycerol accumulation).
  • Osmotic rescue experiments : Apply iso-osmotic solutions with inert osmolytes (e.g., mannitol) to isolate volume regulation mechanisms from solute-specific effects.
  • Single-cell electrophysiology : Patch-clamp recordings in AQP3-expressing cells quantify ion flux changes independent of osmotic gradients .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For heterogeneous responses (e.g., subpopulations of sperm with varying motility), cluster analysis or machine learning (e.g., k-means clustering) identifies distinct phenotypic groups. Bootstrap resampling validates robustness in small-sample studies .

Q. How should researchers address potential confounding variables in longitudinal studies of this compound’s effects?

  • Methodological Answer : Implement mixed-effects models to account for individual variability (e.g., sperm batch effects) and repeated measures. Sensitivity analyses test the influence of environmental factors (e.g., temperature fluctuations) on outcomes. Pre-register analysis plans to mitigate hypothesis-flexibility bias .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound experiments across labs?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Data transparency : Publish raw motility datasets, microscopy images, and instrument calibration logs in repositories like Zenodo.
  • Protocol granularity : Specify buffer compositions, equipment models (e.g., CASA software version), and animal husbandry conditions .

Q. How can researchers ethically justify using animal models for this compound studies?

  • Methodological Answer : Align with ARRIVE 2.0 guidelines:
  • Sample size justification : Power analyses to minimize animal use.
  • Humane endpoints : Define motility thresholds (e.g., <10% progressive motility) for early euthanasia.
  • Comparative benefit : Highlight translational relevance to human AQP3-related pathologies (e.g., edema, cancer metastasis) .

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